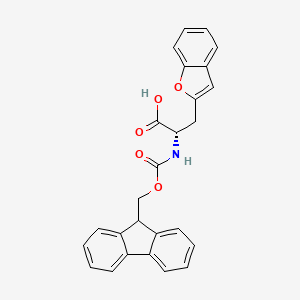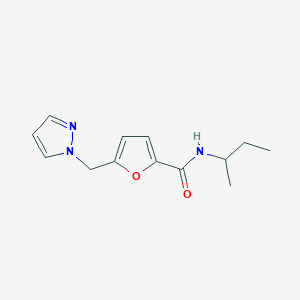![molecular formula C8H15N B14915610 3-Bicyclo[3.2.0]heptanylmethanamine](/img/structure/B14915610.png)
3-Bicyclo[3.2.0]heptanylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[320]heptan-3-ylmethanamine is a bicyclic amine compound with a unique structure that consists of a bicyclo[320]heptane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.0]heptan-3-ylmethanamine can be achieved through several methods. One common approach involves the stereoselective Cu(I)-catalyzed [2 + 2] photocycloaddition of a 1,6-diene embedded in a sugar derivative . Another method includes the chemoenzymatic large-scale preparation of homochiral bicyclo[3.2.0]hept-2-en-6-one, which serves as a precursor .
Industrial Production Methods
Industrial production methods for bicyclo[3.2.0]heptan-3-ylmethanamine are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[3.2.0]heptan-3-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different amine derivatives.
Aplicaciones Científicas De Investigación
Bicyclo[3.2.0]heptan-3-ylmethanamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of bicyclo[3.2.0]heptan-3-ylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and exerting its effects. Detailed studies on its molecular targets and pathways are still ongoing .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.2.0]heptane: Shares a similar bicyclic framework but lacks the amine functional group.
Bicyclo[4.1.0]heptane: Another bicyclic compound with a different ring size and structure.
Uniqueness
Bicyclo[3.2.0]heptan-3-ylmethanamine is unique due to its combination of a bicyclic framework and an amine functional group. This combination provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H15N |
|---|---|
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
3-bicyclo[3.2.0]heptanylmethanamine |
InChI |
InChI=1S/C8H15N/c9-5-6-3-7-1-2-8(7)4-6/h6-8H,1-5,9H2 |
Clave InChI |
YMMAPBFOUWCDBY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C1CC(C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-propan-2-yl-5-sulfanylidene-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13,15,17-tetraen-3-one](/img/structure/B14915529.png)

![1-(1-methyl-1H-pyrrol-2-yl)-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B14915538.png)

![4-{3-methoxy-4-[(E)-2-nitroethenyl]phenyl}morpholine](/img/structure/B14915558.png)
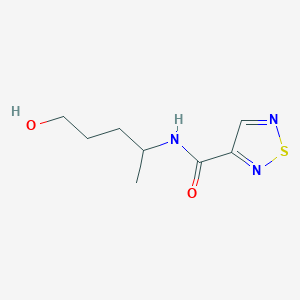


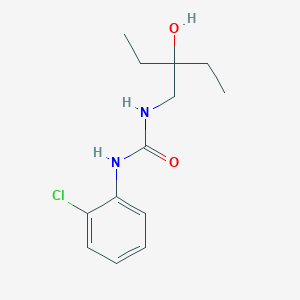
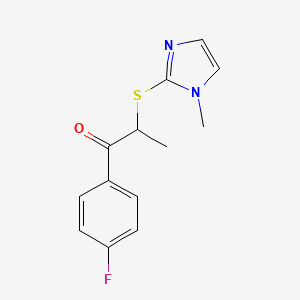
![Methyl 3-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14915586.png)
